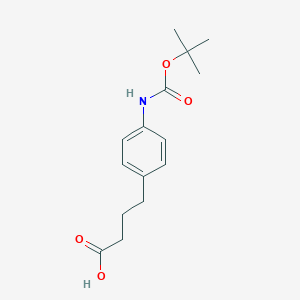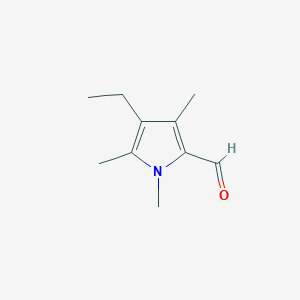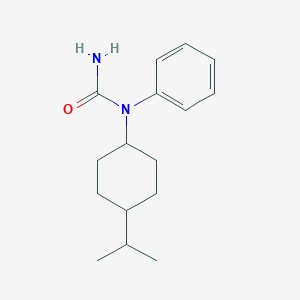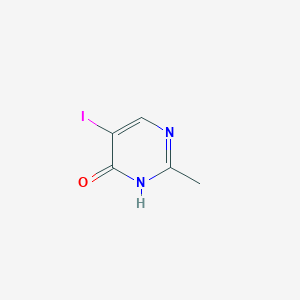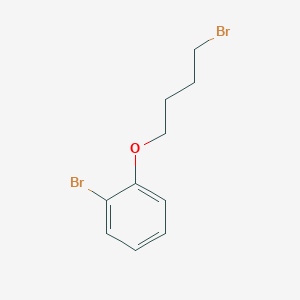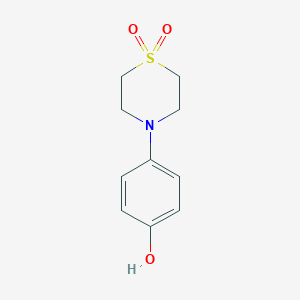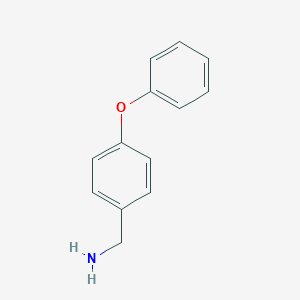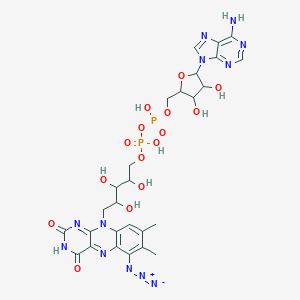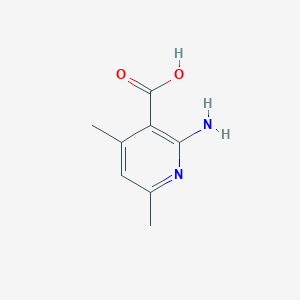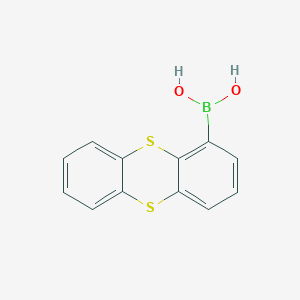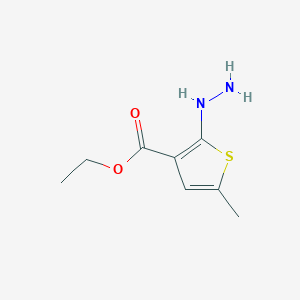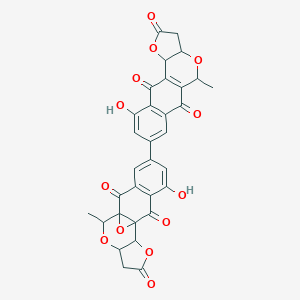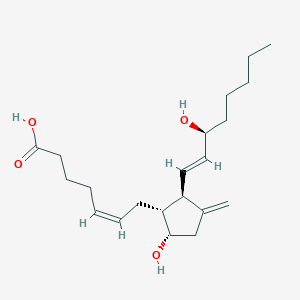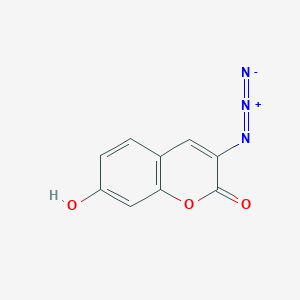
3-叠氮-7-羟基香豆素
概述
描述
3-Azido-7-hydroxycoumarin is a fluorogenic compound known for its unique properties in click chemistry. It is a derivative of coumarin, a naturally occurring compound found in many plants. The molecular formula of 3-Azido-7-hydroxycoumarin is C9H5N3O3, and it has a molecular weight of 203.15 g/mol . This compound is particularly notable for its ability to emit intense fluorescence only after undergoing a click reaction, making it highly valuable in various scientific applications .
科学研究应用
3-Azido-7-hydroxycoumarin has a wide range of applications in scientific research:
作用机制
Target of Action
The primary target of 3-Azido-7-hydroxycoumarin are alkyne-containing biomolecules . These biomolecules play a crucial role in various biological processes, including cellular structure, function, and regulation.
Mode of Action
3-Azido-7-hydroxycoumarin operates through a process known as the ‘click’ reaction . It reacts with azide derivatives of biological molecules (such as sugars, lipids, etc.) that contain an alkyne or cyclooctene derivative . This reaction results in the formation of triazoles at the site of alkyne-modified biomolecules .
Biochemical Pathways
The ‘click’ reaction utilized by 3-Azido-7-hydroxycoumarin affects the biochemical pathways involving azide derivatives of biological molecules . The downstream effects of this interaction include the tracing of linked biological compounds inside living cells .
Pharmacokinetics
It is noted that the compound is highly permeable to cell membranes and tissues , which suggests efficient absorption and distribution within biological systems.
Result of Action
The result of the ‘click’ reaction is that the initially quenched azide dye becomes highly fluorescent . This fluorescence allows for the visualization of the linked biological compounds inside living cells .
生化分析
Biochemical Properties
3-Azido-7-hydroxycoumarin utilizes the reaction of azide derivatives of biological molecules (such as sugars, lipids, etc.) with a fluorescent alkyne or cyclooctene derivative . This reaction allows it to trace the linked biological compounds inside living cells .
Cellular Effects
3-Azido-7-hydroxycoumarin is highly permeable to cell membranes and tissues . It can be used to trace the linked biological compounds inside living cells . The detection agent employs a quenched azide dye that becomes highly fluorescent after the Click reaction when it forms triazoles at the site of alkyne modified biomolecules .
Molecular Mechanism
The molecular mechanism of 3-Azido-7-hydroxycoumarin involves the reaction of azide derivatives of biological molecules with a fluorescent alkyne or cyclooctene derivative . This reaction results in the formation of triazoles at the site of alkyne modified biomolecules . The detection agent employs a quenched azide dye that becomes highly fluorescent after the Click reaction .
Transport and Distribution
3-Azido-7-hydroxycoumarin is highly permeable to cell membranes and tissues
准备方法
The synthesis of 3-Azido-7-hydroxycoumarin typically involves the condensation of salicylaldehyde with N-acetylglycine or nitroacetate, followed by trapping the intermediate with sodium azide . Another method involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with sodium azides
化学反应分析
3-Azido-7-hydroxycoumarin undergoes several types of chemical reactions, including:
Click Reactions: The compound reacts with alkynes in the presence of copper (I) catalysts to form triazoles. This reaction is highly specific and efficient, making it ideal for labeling biomolecules.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the hydroxyl group in the compound can potentially undergo such reactions under suitable conditions.
Common reagents used in these reactions include copper (I) catalysts for click reactions and various azides for substitution reactions. The major products formed are typically triazoles and other substituted derivatives .
相似化合物的比较
3-Azido-7-hydroxycoumarin is unique due to its specific click-reactive properties and intense fluorescence emission. Similar compounds include:
7-Amino-4-methylcoumarin: Another fluorescent dye used in various labeling applications.
Fluorescein Azide: A fluorescent dye with similar click-reactive properties.
7-Azido-4-methylcoumarin: A compound with similar structural features but different fluorescence properties.
These compounds share some functional similarities but differ in their specific applications and fluorescence characteristics, highlighting the unique properties of 3-Azido-7-hydroxycoumarin.
属性
IUPAC Name |
3-azido-7-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N3O3/c10-12-11-7-3-5-1-2-6(13)4-8(5)15-9(7)14/h1-4,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKJNQKVCZCNJDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C(=C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80648782 | |
| Record name | 3-Azido-7-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
817638-68-9 | |
| Record name | 3-Azido-7-hydroxy-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80648782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Azido-7-hydroxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3-Azido-7-hydroxycoumarin itself does not directly interact with a biological target. Instead, it acts as a fluorogenic probe in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reactions. [, , , , , , , , , , , , , , , , , , , ] This reaction forms a stable, fluorescent 1,2,3-triazole conjugate with an alkyne-modified biomolecule. [, , , , , , , , , , , , , , , ] The downstream effect is a significant increase in fluorescence, allowing for visualization or quantification of the target molecule. [, , , , , , , , , , , , , , , , , , , ]
A: * Molecular Formula: C9H5N3O3* Molecular Weight: 203.15 g/mol* Spectroscopic Data: 3-Azido-7-hydroxycoumarin is practically non-fluorescent before the click reaction. [, , ] After forming the triazole conjugate, strong fluorescence is observed. The exact excitation and emission wavelengths depend on the coupled alkyne molecule.
A: 3-Azido-7-hydroxycoumarin has been successfully used in various biological applications, demonstrating compatibility with cells, proteins, and DNA. [, , , , , , , , , , , , , , , , , , , ] While specific stability studies are limited in the provided research, its successful application in various contexts suggests reasonable stability under standard laboratory conditions.
A: 3-Azido-7-hydroxycoumarin itself is not a catalyst. It serves as a reagent in the CuAAC click reaction, which is catalyzed by Copper(I). [, , , , , , , , , , , , , , , , , , , ] The reaction is highly selective for alkynes in the presence of other functional groups found in biomolecules. Applications include:
- Labeling of newly synthesized proteins: This allows for the visualization and tracking of protein synthesis and localization in cells. [, , ]
- Detection of fatty acylated proteins: Using alkyne-modified fatty acids, researchers can study protein acylation processes. []
- DNA labeling and detection: Incorporating alkyne-modified nucleotides allows for visualization of DNA in proliferating cells and other applications. [, ]
- Biosensor development: 3-Azido-7-hydroxycoumarin has been incorporated into fluorescent biosensors for detecting DNA, ATP, and copper ions. [, , , ]
ANone: While the provided research doesn't delve into detailed SAR studies, some observations can be made:
- Importance of the azide group: The azide group is essential for the CuAAC click reaction and subsequent fluorescence enhancement. [, , , , , , , , , , , , , , , , , , , ]
- Influence of conjugated molecule: The fluorescence properties of the triazole product depend on the alkyne molecule conjugated to 3-Azido-7-hydroxycoumarin. For example, conjugates with 7-deazapurine bases exhibit stronger fluorescence quenching than pyrimidine conjugates. []
ANone: The provided research primarily focuses on the application of 3-Azido-7-hydroxycoumarin. Specific details about its stability under various conditions and formulation strategies are not explicitly discussed.
A: While the provided articles don't provide a historical overview, the development of the CuAAC click reaction by Sharpless and others in the early 2000s marked a turning point for bioorthogonal chemistry. [, , , , , , , , , , , , , , , , , , , ] The use of 3-Azido-7-hydroxycoumarin as a fluorogenic probe in this reaction has since become widely adopted, enabling numerous applications in chemical biology, cell imaging, and diagnostics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

